

# Technical Support Center: GSK1838705A Animal Model Toxicity Profile

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## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity of **GSK1838705A** observed in animal models. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** What are the general signs of toxicity observed with **GSK1838705A** in mice?

**A1:** At efficacious doses used in preclinical cancer models, **GSK1838705A** is generally well-tolerated by mice.[\[1\]](#)[\[2\]](#) Studies have reported no significant signs of overt toxicity or decreases in body weight at doses up to 60 mg/kg administered intraperitoneally.[\[1\]](#)

**Q2:** I am observing weight loss in my mouse xenograft study. What could be the cause?

**A2:** While direct toxicity leading to weight loss has not been a prominent finding in published studies, consider the following possibilities:

- **Tumor Burden:** Advanced tumor progression can lead to cancer cachexia and weight loss, which may not be directly related to the compound's toxicity.
- **Dehydration or Reduced Food Intake:** Palpable tumors can sometimes interfere with normal animal behavior, including eating and drinking. Ensure easy access to food and water.
- **Off-Target Effects at Higher Doses:** If you are using doses significantly higher than those reported in the literature (e.g., >60 mg/kg), you may be observing off-target toxicities.

- Vehicle Effects: Ensure the vehicle used for formulation is not contributing to the observed toxicity. A vehicle control group is crucial to rule this out.

Q3: Given that **GSK1838705A** inhibits the insulin receptor (IR), should I be concerned about effects on glucose metabolism?

A3: While **GSK1838705A** does inhibit the insulin receptor, studies in mice have shown minimal effects on glucose homeostasis at effective antitumor doses.[\[2\]](#) However, some metabolic changes have been noted:

- A transient increase in blood glucose levels was observed following a high dose (60 mg/kg) in a glucose tolerance test, which returned to baseline within 30 minutes.[\[3\]](#)
- Chronic administration (23 days) at 60 mg/kg did not lead to elevated blood glucose but did result in substantially higher plasma insulin levels.[\[3\]](#)
- Troubleshooting Tip: If you suspect metabolic dysregulation in your study, it is advisable to monitor blood glucose and plasma insulin levels, especially during chronic dosing regimens.

Q4: What are the known off-target effects of **GSK1838705A**?

A4: Besides its potent inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the Insulin Receptor (IR), **GSK1838705A** is also a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[\[2\]](#) This polypharmacology can be a consideration when interpreting experimental results, particularly in models where ALK signaling is relevant.

## Troubleshooting Guides

### Guide 1: Unexpected Animal Morbidity or Mortality

- Verify Dosing and Formulation: Double-check calculations for dose and concentration. Ensure the compound is fully dissolved and the formulation is stable. For in vivo studies, **GSK1838705A** has been formulated in 20% sulfobutyl ether  $\beta$ -cyclodextrin.[\[4\]](#)
- Review Animal Health Status: Pre-existing health conditions in research animals can increase their susceptibility to drug-related toxicities.

- Consider Route of Administration: Intraperitoneal injections carry a risk of injection site reactions or accidental injection into organs. Ensure proper technique is being used.
- Histopathological Analysis: If unexpected mortality occurs, conduct a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.

## Guide 2: Managing Potential Metabolic Side Effects

- Establish a Baseline: Before starting the experiment, measure baseline blood glucose and insulin levels in your animal cohort.
- Monitor During Study: For long-term studies, periodically monitor blood glucose. If hyperglycemia is a concern, consider more frequent monitoring after dosing.
- Control for Diet: Ensure that all animal groups are on the same diet and have ad libitum access to food and water, as fasting can impact glucose metabolism.<sup>[3]</sup>

## Quantitative Toxicity and Efficacy Data

Table 1: In Vivo Dosing and Observations in Mice

| Animal Model                | Dosing Regimen                   | Route of Administration | Observed Effects  | Citation |
|-----------------------------|----------------------------------|-------------------------|---|----------|
| Nude Mice (PC-3R Xenograft) | 20 and 60 mg/kg, daily           | Intraperitoneal         | No measurable signs of overt toxicity or decreases in body weight. Significant tumor growth suppression.          | [1]      |
| Nude Mice (U87MG Xenograft) | 4 and 8 mg/kg, daily             | Not Specified           | No significant cytotoxic effects on body weight. Significant inhibition of tumor growth.                          | [5]      |
| Naïve Mice                  | Single dose of 60 mg/kg          | Not Specified           | Transient 2-fold increase in peak blood glucose in a glucose tolerance test; returned to baseline within 30 mins. | [3]      |
| BxPC3 Tumor-bearing Mice    | 60 mg/kg, once daily for 23 days | Not Specified           | No elevation in blood glucose; substantially higher and elevated insulin levels.                                  | [3]      |

Table 2: In Vitro Potency of **GSK1838705A**

| Target                | Assay Type                  | IC50   | Citation |
|-----------------------|-----------------------------|--------|----------|
| IGF-IR                | Kinase Assay                | 2.0 nM | [2][6]   |
| Insulin Receptor (IR) | Kinase Assay                | 1.6 nM | [2][6]   |
| ALK                   | Kinase Assay                | 0.5 nM | [2][6]   |
| IGF-IR                | Cellular<br>Phosphorylation | 85 nM  | [4][6]   |
| Insulin Receptor (IR) | Cellular<br>Phosphorylation | 79 nM  | [4][6]   |

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment in a Xenograft Model

This protocol is a generalized summary based on published studies.[1][5]

- Animal Model: Athymic nude mice.
- Cell Inoculation: Subcutaneously inject tumor cells (e.g., PC-3R or U87MG) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm<sup>3</sup>), randomize mice into treatment and control groups.
- Compound Formulation and Administration:
  - Formulate **GSK1838705A** in an appropriate vehicle (e.g., 20% sulfobutyl ether β-cyclodextrin).[4]
  - Administer the compound and vehicle control daily via the desired route (e.g., intraperitoneal injection).
- Monitoring:

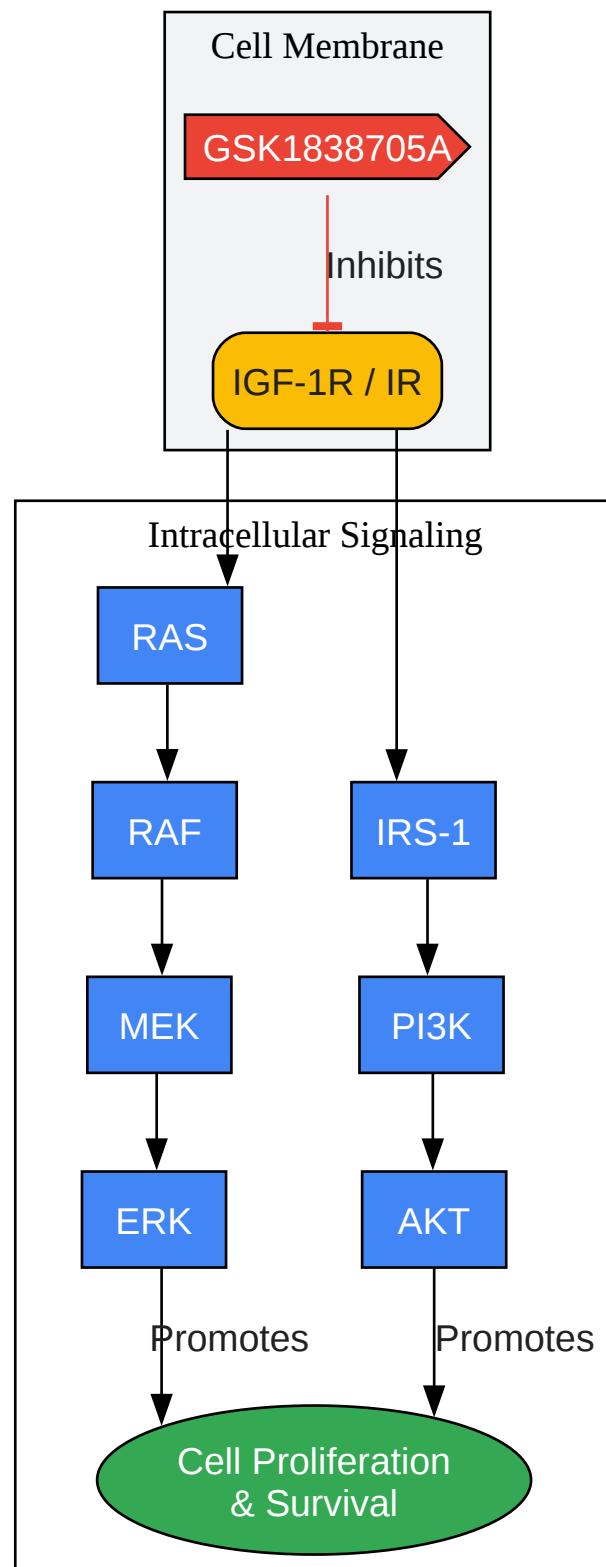
- Tumor Volume: Measure tumor dimensions with calipers every other day and calculate volume.
- Body Weight: Weigh the animals every other day as a general indicator of toxicity.[1][5]
- Clinical Signs: Observe the animals daily for any signs of distress or overt toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis).[1]

#### Protocol 2: Assessment of In Vivo Impact on Glucose Homeostasis

This protocol is based on the methodology described by Sabbatini et al. (2009).[3]

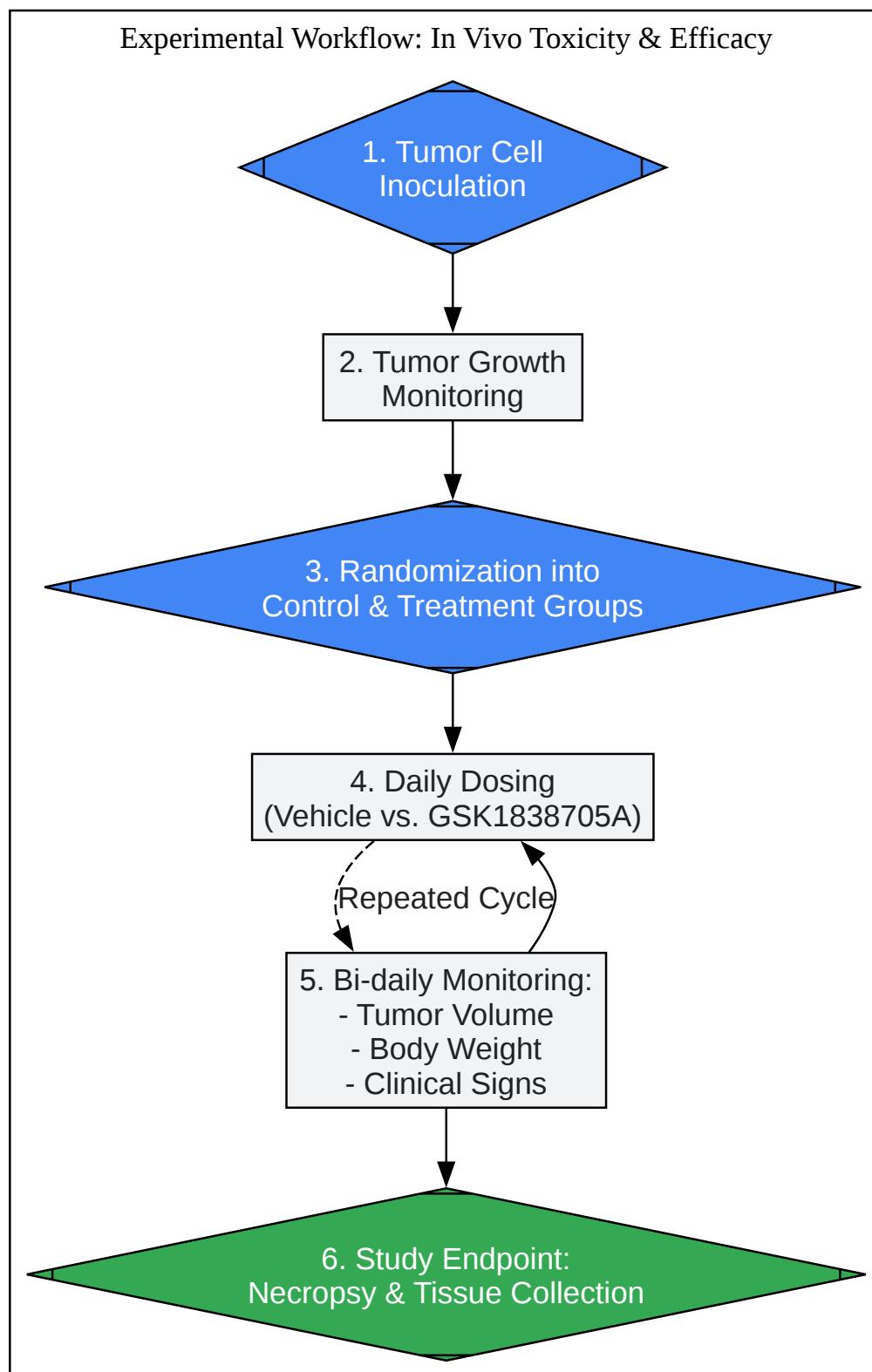
- Animal Model: Naïve female mice.
- Acclimatization and Fasting: Acclimatize animals and withhold food for 2 hours prior to the test.
- Compound Administration: Administer a single dose of **GSK1838705A** (e.g., 60 mg/kg) or vehicle control.
- Glucose Challenge: After 4 hours, administer a bolus of glucose (2 g/kg) intraperitoneally.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose levels.
- Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.

## Visualizations



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Caption: **GSK1838705A** signaling pathway inhibition.



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Caption: Workflow for in vivo toxicity and efficacy studies.

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## References

- 1. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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